molecular formula C22H20N4O3S B12344140 6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12344140
M. Wt: 420.5 g/mol
InChI Key: YJOSKAUMRNJYLN-ZCXUNETKSA-N
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Description

6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex heterocyclic compound It features a unique structure that combines an indole moiety with a thiazolo-triazine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate indole derivatives with thiazolo-triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-(1-ethyl-2-oxoindol-3-ylidene)-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H20N4O3S/c1-2-25-16-11-7-6-10-14(16)17(20(25)28)18-21(29)26-22(30-18)23-19(27)15(24-26)12-13-8-4-3-5-9-13/h3-11,15,22,24H,2,12H2,1H3,(H,23,27)/b18-17-

InChI Key

YJOSKAUMRNJYLN-ZCXUNETKSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(S3)NC(=O)C(N4)CC5=CC=CC=C5)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(S3)NC(=O)C(N4)CC5=CC=CC=C5)C1=O

Origin of Product

United States

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